molecular formula C8H8N2OS B1470182 [5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine CAS No. 1531780-67-2

[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine

Cat. No. B1470182
CAS RN: 1531780-67-2
M. Wt: 180.23 g/mol
InChI Key: PLTPXYJKWBNMOH-UHFFFAOYSA-N
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Description

“[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine” is a chemical compound that has gained significant interest in scientific research due to its unique physical properties. It has been mentioned in the context of Lysyl Oxidase (LOX) inhibitors, which are critical mediators of tumor growth and metastatic spread .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques

    Studies detail the synthesis of various thiophene and oxazole derivatives using different chemical routes, emphasizing high yield and efficient synthesis methods. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine demonstrated the use of polyphosphoric acid condensation, showcasing a high-yielding reaction and comprehensive spectroscopic characterization (Shimoga, Shin, & Kim, 2018).

  • Characterization and Properties

    The synthesized compounds are characterized using techniques such as FT-IR, DSC, NMR, and mass spectrometry to establish their chemical structures and properties. The focus on thiophene derivatives, for example, is due to their potential in various biological and industrial applications, highlighting their significance in scientific research (Nagaraju et al., 2018).

Applications in Material Science and Pharmaceuticals

  • Biological Activities

    Compounds incorporating thiophene and oxazole structures are explored for their antimicrobial, anticancer, and other biological activities. Research into thiophene-derivatized compounds reveals their potential as antimicrobial agents with significant activity against various pathogens (Ünver, Düğdü, Sancak, & Er, 2008).

  • Luminescent Properties

    The luminescent properties of thiophene-based compounds are also a subject of interest, with applications in sensing and material sciences. For example, thiophene-derivatized pybox and its lanthanide ion complexes were studied for their solid-state luminescence, demonstrating potential applications in sensing and optical materials (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).

properties

IUPAC Name

(5-thiophen-2-yl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-4-6-8(11-5-10-6)7-2-1-3-12-7/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTPXYJKWBNMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine
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[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine
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[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine
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[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine
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[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine
Reactant of Route 6
[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine

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